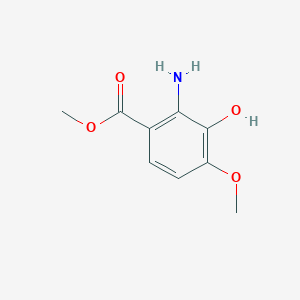

Methyl 2-amino-3-hydroxy-4-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-hydroxy-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGAIEVOBDWSRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)OC)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Optimization and Synthesis of Pyrrolo[1,4]benzodiazepine (PBD) Precursor Methyl Ester

Executive Summary

The Pyrrolo[2,1-c][1,4]benzodiazepine (PBD) class of naturally occurring antitumor antibiotics has emerged as a premier payload class for Antibody-Drug Conjugates (ADCs), exemplified by agents such as talacotuzumab and loncastuximab tesirine.

This guide focuses on the PBD Precursor Methyl Ester (specifically the C2-methoxycarbonyl-substituted PBD monomer). This intermediate is the critical "morphogenic" node in the synthesis of PBD dimers. Its synthesis requires rigorous control over stereochemistry at the C11a position and the stability of the N10-C11 imine functionality. This document outlines the mechanistic rationale, validated synthetic protocols, and safety parameters for generating high-purity PBD methyl esters.

Structural Biology & Mechanism of Action

To understand the synthetic strictures, one must understand the biological target. PBDs do not intercalate; they fit snugly within the DNA minor groove.

The Electrophilic Trigger

The biological activity of the PBD methyl ester relies on the N10-C11 imine (or its carbinolamine equivalent). This electrophile undergoes a nucleophilic attack by the exocyclic N2-amino group of guanine residues in the DNA minor groove.

-

Chirality Requirement: The molecule must possess (S)-configuration at the C11a position. This imparts a right-handed twist, making the molecule isohelical with the DNA minor groove. (R)-enantiomers are biologically inert.

-

The Methyl Ester Role: The ester at the C2 position serves two purposes:

-

Electronic: It conjugates with the pyrrole ring, modulating the electrophilicity of the imine.

-

Synthetic Handle: It provides the attachment point for the carbon chain linkers used to create PBD dimers (cross-linking agents).

-

Visualization: Mechanism of Action

The following diagram illustrates the pathway from the PBD precursor to the irreversible DNA adduct.

Figure 1: The kinetic pathway of PBD-DNA interaction. The PBD methyl ester must maintain imine integrity to reach the 'Complex' stage.

Synthetic Route Analysis: The "Cyclization" Challenge

The synthesis of the PBD methyl ester generally follows the "Thurston Route" or variations thereof. The most failure-prone step is the conversion of the acyclic nitro-ester intermediate into the cyclized PBD core.

The Precursor: Acyclic Nitro-Ester

The starting material is typically an N-(2-nitrobenzoyl)pyrrolidine-2-carboxylic acid methyl ester.

-

Critical Quality Attribute (CQA): The pyrrolidine ring must be enantiopure (S-isomer). Racemization here leads to inactive product.

The Transformation

The transformation involves two simultaneous events:

-

Reduction: The nitro group (

) is reduced to an aniline ( -

Cyclization: The newly formed amine attacks the aldehyde (or acetal) masked on the linker, or undergoes oxidative cyclization depending on the oxidation state of the C11 precursor.

Comparison of Reduction/Cyclization Methodologies:

| Method | Reagents | Pros | Cons |

| Raney Nickel / Hydrazine | Ra-Ni, | Rapid, high yield. | Exothermic, Ra-Ni is pyrophoric; difficult to scale safely. |

| Zinc / Formic Acid | Zn dust, | Mild, cheap, scalable. | Workup can be messy (Zn salts); requires acid removal. |

| Sodium Dithionite | Very mild, chemoselective. | Often incomplete conversion; requires biphasic optimization. | |

| Hydrogenation | Cleanest profile. | Risk of over-reduction (reducing the imine to amine). |

Expert Recommendation: For the synthesis of PBD methyl esters intended for high-value ADC payloads, the Hydrogenation (Pd/C) or Sodium Dithionite methods are preferred due to the lower risk of racemization compared to thermal/acidic conditions.

Experimental Protocol: Synthesis of PBD Methyl Ester

Objective: Synthesis of (S)-7-methoxy-8-(3-protected-propoxy)-2-(methoxycarbonyl)-pyrrolo[2,1-c][1,4]benzodiazepine. Scale: 10 mmol basis.

Reagents & Equipment

-

Substrate: (S)-N-(4-methoxy-5-(3-protected-propoxy)-2-nitrobenzoyl)pyrrolidine-2-carboxaldehyde dimethyl acetal.

-

Catalyst: 10% Palladium on Carbon (Pd/C).

-

Solvent: Ethanol (anhydrous).

-

Equipment: Parr Hydrogenator or Balloon setup, High-containment isolator (if handling potent variants).

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Dissolve 10 mmol of the nitro-acetal substrate in 150 mL of anhydrous Ethanol.

-

Add 10 mol% of 10% Pd/C carefully (wet the catalyst with toluene first to prevent sparking).

-

-

Hydrogenolysis (The "Trigger"):

-

Purge the vessel with Nitrogen (

) x3, then Hydrogen ( -

Stir vigorously under 1 atm

(balloon) at room temperature ( -

Mechanistic Note: The reduction of the nitro group generates an aniline. The acetal protecting group is usually labile enough to hydrolyze in situ due to the slight acidity of the medium or requires a mild acid wash (Amberlyst 15) post-reduction to unmask the aldehyde, which then spontaneously condenses with the aniline to form the imine.

-

-

Monitoring:

-

Monitor via TLC (5% MeOH in DCM).

-

Visual Indicator: The solution will shift from pale yellow (nitro) to colorless/fluorescent blue (PBD core).

-

-

Workup:

-

Filter the reaction mixture through a Celite pad to remove Pd/C.

-

Concentrate the filtrate under reduced pressure.

-

Crucial Step: If the ring closure is incomplete (presence of amino-aldehyde), redissolve in DCM and treat with silica gel for 2 hours to force dehydration/cyclization.

-

-

Purification:

-

Flash Column Chromatography (SiO2).

-

Eluent: Gradient 99:1 to 95:5 DCM/Methanol.

-

Isolate the PBD methyl ester as a foam or solid.

-

Workflow Visualization

Figure 2: Synthetic workflow for the generation of the PBD core.

Quality Control & Analytics

The PBD methyl ester must be validated for identity and purity before dimerization.

NMR Spectroscopy

-

H11 Imine Proton: This is the diagnostic signal. Look for a doublet or broad singlet at 7.6 – 7.9 ppm (CDCl3). Absence of this signal suggests hydrolysis to the amino-aldehyde or over-reduction to the amine.

-

Chirality Check: The H11a proton (at the chiral center) usually appears as a multiplet around 3.5 – 3.8 ppm .

HPLC Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

-

Note: Avoid high pH mobile phases; the imine is sensitive to base-catalyzed hydrolysis.

Safety & Handling (E-E-A-T)

Warning: PBD precursors are precursors to picomolar-potent cytotoxins. While the monomer is less potent than the dimer, it should be treated as OEB 4/5 (Occupational Exposure Band) material.

-

Containment: All weighing and solid handling must occur inside a negative-pressure glovebox or isolator.

-

Deactivation: PBDs bind DNA. Spills must be deactivated with 10% Sodium Hypochlorite (Bleach) and 5% NaOH for at least 30 minutes to oxidize the imine and degrade the aromatic core.

-

PPE: Double nitrile gloves, Tyvek suit, and respiratory protection (PAPR) if outside containment.

References

-

Thurston, D. E., et al. (1990). "Synthesis of Sequence-Selective C8-Linked Pyrrolo[2,1-c][1,4]benzodiazepine DNA Interstrand Cross-Linking Agents." Journal of Organic Chemistry.

-

Hartley, J. A. (2011). "The development of pyrrolobenzodiazepines as a new family of DNA cross-linking antitumour agents." Expert Opinion on Investigational Drugs.

-

Antonow, D., & Thurston, D. E. (2011). "Synthesis of DNA-interactive pyrrolo[2,1-c][1,4]benzodiazepines." Chemical Reviews.

-

Tiberghien, A. C., et al. (2016). "Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Payload." ACS Medicinal Chemistry Letters.

Technical Guide: Limazepine Biosynthesis & The Chorismate/DHHA Pathway

[1][2]

Executive Summary

Limazepines (A–F) are a subclass of pyrrolo[1,4]benzodiazepine (PBD) antitumor antibiotics produced by Streptomyces sp.[1] ICBB 8177 (originally misidentified as Micrococcus sp.). Unlike the majority of PBDs (e.g., anthramycin, sibiromycin) which derive their anthranilate pharmacophore from tryptophan via the kynurenine pathway, limazepines utilize a distinct evolutionary strategy.

This guide details the Chorismate/DHHA pathway , a unique biosynthetic route where the 3-hydroxyanthranilic acid (3-HAA) precursor is synthesized from chorismate.[2][1] This pathway shares significant homology with phenazine biosynthesis, marking a critical evolutionary divergence in secondary metabolism.[3] Understanding this structure and pathway is essential for bioengineering novel PBD scaffolds with enhanced DNA-alkylating properties.

Biosynthetic Logic & The "Lim" Gene Cluster

The biosynthesis of Limazepine is governed by the lim gene cluster. The structural assembly follows a convergent logic, uniting two primary biosynthetic streams:

-

The Anthranilate Moiety (Left-Wing): Derived from the shikimate pathway via a phenazine-like mechanism.

-

The Hydropyrrole Moiety (Right-Wing): Derived from L-tyrosine via the Alkylproline Derivative (APD) pathway.

The Evolutionary Divergence

-

Standard PBDs (Anthramycin): Tryptophan

Kynurenine -

Limazepines: Chorismate

ADIC

This divergence allows the lim cluster to bypass the high metabolic cost of tryptophan consumption, utilizing the shikimate pool directly.

Structural Characterization of Key Intermediates[2][4][5]

Intermediate I: 2-Amino-2-deoxyisochorismate (ADIC)

Role: The first committed intermediate diverting flux from primary metabolism (shikimate pathway) toward limazepine production.

-

Enzyme: Lim6 (ADIC synthase).[4]

-

Mechanism: Lim6 catalyzes the amination of chorismate at C-2 and the elimination of the C-4 hydroxyl group.

-

Stability: ADIC is inherently unstable and prone to spontaneous aromatization to anthranilate if not processed by the subsequent enzyme.

Intermediate II: trans-2,3-Dihydro-3-hydroxyanthranilic acid (DHHA)

Role: The pivot point between phenazine and PBD biosynthesis. In phenazine producers, DHHA dimerizes; in limazepine biosynthesis, it is aromatized.

-

Enzyme: Lim5 (DHHA synthase/isochorismatase-like).

-

Structure: A dihydro-aromatic ring retaining the C-3 hydroxyl configuration necessary for the final DNA-binding pharmacophore.

-

Significance: The production of DHHA confirms the evolutionary link to the phz (phenazine) operon.

Intermediate III: 3-Hydroxyanthranilic Acid (3-HAA)

Role: The fully aromatized "left-wing" precursor loaded onto the Non-Ribosomal Peptide Synthetase (NRPS).

-

Transformation: DHHA undergoes oxidative aromatization to yield 3-HAA.

-

Incorporation: 3-HAA is activated by the NRPS adenylation domain and condensed with the APD moiety to form the B-ring (diazepine) of the Limazepine core.

Detailed Mechanism: The Chorismate/DHHA Pathway[1][3]

The following protocol describes the enzymatic cascade validated through in vitro reconstitution assays.

Step 1: ADIC Formation

Substrate: Chorismic Acid

Enzyme: Lim6 (Homolog of PhzE)

Reaction:

-

Technical Note: Lim6 acts as an anthranilate synthase component I/II fusion protein. It utilizes glutamine as an ammonia source to replace the C-4 hydroxyl of chorismate.

Step 2: DHHA Formation

Substrate: ADIC

Enzyme: Lim5 (Homolog of PhzD)

Reaction:

-

Technical Note: Lim5 is an isochorismatase hydrolase that cleaves the enolpyruvyl side chain. Unlike standard isochorismatases that yield 2,3-dihydroxybenzoate, Lim5 specificity retains the amine, yielding the amino-dihydro acid (DHHA).

Step 3: Aromatization to 3-HAA

Substrate: DHHA

Enzyme: Putative Oxidoreductase (LimX/Spontaneous)

Reaction:

-

Observation: While phenazine pathways use PhzA/B/F/G to dimerize DHHA, the limazepine pathway shunts DHHA toward aromatization, providing the monomeric 3-HAA substrate for the NRPS.

Visualization: The Limazepine Biosynthetic Pathway[1][4][9][10]

The following diagram illustrates the convergent biosynthesis of Limazepine C, highlighting the unique Chorismate/DHHA route and the APD integration.

Caption: Convergent biosynthesis of Limazepine C showing the unique Chorismate/DHHA pathway (left) merging with the APD pathway (right).

Experimental Protocol: Isolation & Validation of Intermediates

To validate the presence of the DHHA intermediate in a bioengineering context, the following LC-MS workflow is recommended. This protocol discriminates between the stable 3-HAA and the transient DHHA.

Reagents & Equipment[7]

-

LC-MS System: Agilent 1200 Series HPLC coupled to Bruker micrOTOF-Q II.

-

Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 3.0 mm).

-

Standards: Authentic 3-hydroxyanthranilic acid (Sigma-Aldrich); Enzymatically generated DHHA (via recombinant PhzD/Lim5).

Step-by-Step Workflow

-

Enzymatic Reconstitution:

-

Incubate

Chorismic acid with -

Incubate at 30°C for 30 minutes.

-

-

Quenching:

-

Stop reaction by adding equal volume of ice-cold Methanol. Centrifuge at 14,000 x g for 10 min.

-

-

LC-MS Analysis:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 50% B over 15 mins.

-

Detection: Monitor ESI (-) mode.

-

-

Data Interpretation:

-

ADIC: Look for

at m/z 226.035. -

DHHA: Look for

at m/z 154.051 (Distinct retention time from anthranilate). -

3-HAA: Look for

at m/z 152.035 (Aromatized product).

-

Quantitative Data: Enzyme Homology & Function[6]

The table below summarizes the functional homology of the lim cluster enzymes compared to the well-characterized phenazine (phz) and anthramycin (ant) clusters.

| Enzyme | Homolog (Phenazine) | Homolog (Anthramycin) | Predicted Function | Substrate Specificity |

| Lim6 | PhzE | N/A | ADIC Synthase | Chorismate |

| Lim5 | PhzD | N/A | Isochorismatase | ADIC |

| Lim1 | N/A | AntA | NRPS (A-Domain) | Activates 3-HAA |

| LimApd | N/A | Ant-APD | APD Biosynthesis | L-Tyr |

Note: The absence of PhzE/PhzD homologs in the Anthramycin cluster highlights the unique evolutionary origin of the Limazepine pathway.

References

-

Pavlikova, M., et al. (2018). "Novel pathway of 3-hydroxyanthranilic acid formation in limazepine biosynthesis reveals evolutionary relation between phenazines and pyrrolobenzodiazepines."[3][7] Scientific Reports, 8, 7810.[8][9] [Link]

-

Fotso, S., et al. (2009). "Limazepines A–F, Pyrrolo[1,4]benzodiazepine Antibiotics from an Indonesian Micrococcus sp."[10] Journal of Natural Products, 72(4), 690–695. [Link]

-

Kamenik, Z., et al. (2018). "Biosynthesis and incorporation of an alkylproline-derivative (APD) precursor into complex natural products."[2] Natural Product Reports, 35, 1046-1084. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ga biosynthetic pathway: Topics by Science.gov [science.gov]

- 4. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereoselective Olefination with Sterically Demanding Julia–Kocienski Reagents: Total Synthesis of Oxo-prothracarcin, Oxo-tomaymycin, and Boseongazepine B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biosynthesis of Circumdatins Employs an Anthranilate Tailoring Pathway for NRPS Substrate Supplies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi-res.com [mdpi-res.com]

- 10. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Strategic Sourcing and Quality Assurance of Methyl 2-amino-3-hydroxy-4-methoxybenzoate

The following technical guide is structured to serve as a strategic resource for drug development professionals focusing on the synthesis of Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) and related oncology payloads.

CAS No: 90610-49-4 | Role: Critical Intermediate for PBD Dimer Synthesis

Executive Summary & Chemical Profile

Methyl 2-amino-3-hydroxy-4-methoxybenzoate is a specialized anthranilate derivative primarily utilized as a "A-ring" building block in the synthesis of Pyrrolo[1,4]benzodiazepine (PBD) antitumor antibiotics (e.g., Limazepines, Anthramycin analogs). These compounds are currently high-value payloads for Antibody-Drug Conjugates (ADCs) due to their ability to crosslink DNA in the minor groove.

For the medicinal chemist, this specific substitution pattern (2-amino, 3-hydroxy, 4-methoxy) is non-trivial. The 3-hydroxy group provides a handle for further functionalization or intramolecular hydrogen bonding, but it also introduces significant oxidative instability compared to its 3-methoxy or 3-H counterparts.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | Methyl 2-amino-3-hydroxy-4-methoxybenzoate |

| CAS Number | 90610-49-4 |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 213.19 g/mol |

| Key Precursor | Methyl 3-hydroxy-4-methoxy-2-nitrobenzoate (CAS 71489-74-2) |

| Stability Class | High Risk: Prone to oxidation (quinone imine formation) and light sensitivity. |

Supply Chain Analysis & Vendor Evaluation

The market for this specific isomer is constrained. Unlike generic reagents, it is often manufactured on-demand or held in small libraries by specialized building-block providers.

Primary Suppliers (Verified)

The following suppliers have demonstrated historical availability or synthesis capability for this specific CAS.

| Supplier | Type | Origin | Strategic Note |

| Enamine | Manufacturer | Ukraine | Primary Source. Likely the original synthesizer for many catalog distributors. Offers multi-gram scale-up. |

| Sigma-Aldrich | Distributor | Global | Re-sells Enamine stock (often listed as "Market Select"). Higher cost, faster logistics for small mg quantities. |

| AK Scientific | Distributor | USA | Good source for the acid form (CAS 90222-57-4) if esterification is preferred in-house. |

| BenchChem | Aggregator | Global | Useful for sourcing the nitro precursor if the amine is out of stock. |

Strategic Sourcing Protocol: The "Nitro" Pivot

Senior Scientist Insight: Do not rely on long-term storage of the amine (CAS 90610-49-4). The ortho-aminophenol motif is susceptible to oxidative degradation, turning samples black/brown over time.

Recommendation:

-

For Screening (<5g): Purchase the amine directly from Enamine/Sigma.

-

For Process/Scale (>10g): Purchase the Nitro precursor (Methyl 3-hydroxy-4-methoxy-2-nitrobenzoate) and perform the reduction in-house immediately prior to the next step. This ensures the highest purity for the cyclization reaction.

Synthesis & Validation Workflow

If the specific amine is unavailable or degraded, the following workflow describes the synthesis from the more stable nitro-precursor. This pathway also illustrates the logic for PBD scaffold construction.

Workflow Visualization (DOT)

The following diagram maps the synthesis logic and the critical decision points in the supply chain.

Figure 1: Synthesis pathway and quality control logic for Methyl 2-amino-3-hydroxy-4-methoxybenzoate.

Experimental Protocol: Reduction of the Nitro Precursor

Objective: Generate fresh Methyl 2-amino-3-hydroxy-4-methoxybenzoate to avoid oxidation artifacts. Precursor: Methyl 3-hydroxy-4-methoxy-2-nitrobenzoate.

Method A: Catalytic Hydrogenation (Cleanest Profile)

Use this method for small-scale, high-purity needs.

-

Dissolution: Dissolve 1.0 eq of the nitro-ester in MeOH (0.1 M concentration).

-

Catalyst: Add 10 wt% Pd/C (wet support recommended to minimize ignition risk).

-

Reaction: Purge with Argon, then introduce H₂ (balloon pressure, 1 atm). Stir vigorously at RT for 2–4 hours.

-

Monitoring: TLC (50% EtOAc/Hexanes). The nitro compound is yellow; the amine is often fluorescent blue/colorless.

-

-

Workup: Filter through a Celite pad under an inert atmosphere (Argon/Nitrogen) if possible.

-

Critical Step: Do not let the filtrate sit in air. Concentrate immediately on a rotovap at <40°C.

-

-

Storage: Store under Argon at -20°C.

Method B: Iron/Ammonium Chloride (Robustness)

Use this method if the starting material contains sulfur or other catalyst poisons.

-

Suspension: Suspend 1.0 eq nitro-ester and 5.0 eq Iron powder in EtOH/H₂O (3:1).

-

Activation: Add 2.0 eq NH₄Cl.

-

Reflux: Heat to reflux (approx. 80°C) for 1–2 hours.

-

Workup: Hot filtration to remove iron oxides. Partition filtrate between EtOAc and Water. Dry organic layer (Na₂SO₄) and concentrate.

Quality Control & Impurity Profiling

When sourcing this chemical from external vendors, you must validate the "3-hydroxy" integrity.

Critical Impurity: The "Quinone Imine" Dimer

The 2-amino-3-hydroxy motif is structurally related to ortho-aminophenol. In the presence of air and moisture, it can dimerize to form phenoxazinone-like structures.

Analytical Check (LC-MS):

-

Target Mass: [M+H]⁺ = 214.07

-

Common Impurity: [M+H]⁺ ≈ 423-425 (Oxidative Dimer).

-

Visual Cue: Pure compound is off-white to pale beige. Dark brown or black indicates significant oxidation.

1H NMR Validation (DMSO-d6)

-

Methoxy: Singlet ~3.8 ppm (3H).

-

Ester Methyl: Singlet ~3.7 ppm (3H).

-

Aromatic: Two doublets (ortho-coupling) if the ring is 2,3,4-substituted.

-

Note: Verify the coupling constant (~8-9 Hz) to ensure the protons are neighbors (H5 and H6), confirming the 2,3,4-substitution pattern rather than a rearranged isomer.

-

References

-

Enamine Store. Methyl 2-amino-3-hydroxy-4-methoxybenzoate (CAS 90610-49-4).[1] Retrieved from

-

Sigma-Aldrich. Product Detail: Methyl 2-amino-3-hydroxy-4-methoxybenzoate.[1] Retrieved from

-

PubChem. 3-Hydroxy-4-methoxy-2-nitrobenzoic acid (Precursor Data). CID 12954168.[2] Retrieved from

-

Sumaryono, W., et al. (2009). Limazepines A-F, Pyrrolo[1,4]benzodiazepine Antibiotics from an Indonesian Micrococcus sp. Journal of Natural Products, 72(12), 2163–2167. (Validates the natural occurrence and synthetic relevance of the amino-ester). Retrieved from

-

Google Patents. CN111302945A: Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (Detailed synthesis of the precursor). Retrieved from

Sources

Methodological & Application

Reduction of methyl 3-hydroxy-4-methoxy-2-nitrobenzoate methods

Application Note: Strategic Reduction of Methyl 3-Hydroxy-4-Methoxy-2-Nitrobenzoate

Executive Summary & Structural Analysis

The reduction of methyl 3-hydroxy-4-methoxy-2-nitrobenzoate (CAS: 6702-50-7 or related isomers) presents a unique challenge in organic synthesis due to the "tetrasubstituted contiguous motif" (positions 1, 2, 3, and 4 are occupied).

Structural Challenges:

-

Steric Shielding: The nitro group at C2 is sandwiched between the bulky ester at C1 and the hydroxyl group at C3. This creates significant steric hindrance, often rendering standard catalytic hydrogenation (e.g.,

, -

Catalyst Poisoning: The free phenolic hydroxyl group (C3) can coordinate with transition metal surfaces (Pd, Pt), reducing catalyst turnover frequency (TOF).

-

Chemosensitivity: The resulting product is an ortho-aminophenol . These species are highly susceptible to auto-oxidation (darkening) upon exposure to air, forming quinone imines.

Recommended Strategy: While catalytic hydrogenation is the industry standard for simple nitroarenes, field data suggests that dissolving metal reductions (Fe/AcOH) or chemical reductants (Sodium Dithionite) offer superior reliability for this specific crowded scaffold.

Reaction Pathway & Logic

The transformation involves the six-electron reduction of the nitro group to the amine. The presence of the ortho-hydroxy group allows for potential hydrogen bonding in the intermediate states, which can stabilize the nitroso intermediate, further complicating hydrogenation kinetics.

DOT Diagram: Reaction Logic & Process Flow

Caption: Stepwise reduction pathway highlighting the critical hydroxylamine intermediate and the risk of oxidative dimerization.

Experimental Protocols

Method A: Iron-Mediated Reduction (The "Workhorse" Method)

Best for: Scalability, reliability against steric hindrance, and avoiding catalyst poisoning.

Rationale: Literature precedents on similar gefitinib intermediates indicate that Pd/C hydrogenation often stalls on this scaffold. Iron powder in acetic acid provides a robust electron source that is insensitive to the steric crowding at the C2 position [1].

Reagents:

-

Substrate: Methyl 3-hydroxy-4-methoxy-2-nitrobenzoate (1.0 eq)

-

Iron Powder (Fe): 3.0 – 5.0 equivalents (fine mesh preferred)

-

Glacial Acetic Acid (AcOH): 5–10 volumes

-

Solvent: Methanol or Ethyl Acetate (optional co-solvent for solubility)

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring may fail due to iron sludge), a reflux condenser, and an internal thermometer.

-

Activation: Charge Iron powder (3.0 eq) and Acetic Acid (5 vol) into the flask. Heat to 50°C and stir for 15 minutes to activate the iron surface (etching the oxide layer).

-

Addition: Dissolve the substrate in a minimum amount of Methanol or Ethyl Acetate. Add this solution dropwise to the iron suspension over 30 minutes.

-

Note: The reaction is exothermic. Maintain internal temperature between 50–60°C. Do not exceed 70°C to prevent ester hydrolysis.

-

-

Reaction: Stir vigorously at 55°C for 2–4 hours. Monitor by TLC (eluent: 50% EtOAc/Hexanes) or HPLC. The yellow nitro spot should disappear, replaced by a fluorescent blue/purple amine spot.

-

Workup (Critical):

-

Cool the mixture to room temperature.

-

Filter through a pad of Celite to remove unreacted iron. Wash the pad with Ethyl Acetate.

-

Neutralization: Concentrate the filtrate to remove most acetic acid. Dilute with water and carefully neutralize with saturated

(pH ~7-8). Caution: CO2 evolution. -

Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize immediately from Ethanol/Water or store under inert gas. The product is air-sensitive.

Method B: Sodium Dithionite Reduction

Best for: Small scale, mild conditions, avoiding heavy metals.

Rationale: Sodium dithionite (

Reagents:

-

Substrate (1.0 eq)

-

Sodium Dithionite (3.0 – 4.0 eq)

-

Solvent: THF/Water (1:1) or Dioxane/Water (1:1)

Protocol:

-

Dissolution: Dissolve the substrate in THF (10 vol). Add Water (10 vol). The solution may be biphasic or cloudy.

-

Addition: Add solid Sodium Dithionite in portions over 20 minutes.

-

Reaction: Heat the mixture to 50°C. The bright yellow color of the nitro compound will fade to pale yellow or colorless.

-

Completion: Stir for 2–3 hours. If reaction stalls, add an additional 1.0 eq of Dithionite.

-

Workup:

-

Evaporate the THF under reduced pressure.

-

The product may precipitate from the remaining aqueous layer. If so, filter and wash with cold water.[1]

-

If no precipitate, extract the aqueous layer with Ethyl Acetate.

-

Comparative Data Analysis

| Feature | Method A: Fe / AcOH | Method B: | Method C: |

| Conversion | High (>90%) | High (>85%) | Variable (Risk of stalling) |

| Steric Sensitivity | Low | Low | High |

| Chemo-selectivity | Excellent (Ester safe) | Excellent | Good (Risk of hydrogenolysis) |

| Scalability | High (Exotherm manageable) | Moderate (Solubility limits) | High (Requires pressure vessel) |

| Cleanup | Messy (Iron sludge) | Clean (Aqueous salts) | Clean (Filtration) |

| Recommendation | Primary Choice | Secondary Choice | Not Recommended |

Quality Control & Troubleshooting

Self-Validating the Protocol:

-

The "Color Shift" Indicator: The starting material is distinctively yellow (nitro-chromophore). The product is usually off-white or beige. A persistent yellow color indicates incomplete reduction.

-

NMR Verification:

-

Disappearance of the Nitro-adjacent protons (shift change).

-

Appearance of a broad singlet (

) around 5.0–6.0 ppm (solvent dependent). -

Key Check: Ensure the methyl ester singlet (~3.8 ppm) remains integral 3H (confirming no hydrolysis).

-

Handling the Product (Aminophenol Instability):

-

Problem: The product turns brown/black upon drying.

-

Solution: Add 0.1% Ascorbic Acid to the workup water to prevent oxidation. Store the solid under Nitrogen/Argon in the dark.

References

-

MDPI. (2008). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate.[1] (Describes the failure of Pd/C and success of Fe/AcOH for the specific nitro-isomer).

-

BenchChem. (2025).[2] Application Notes: Catalytic Hydrogenation of Substituted Nitrobenzoates. (General protocols for nitrobenzoate reduction).

-

Google Patents. (2020). Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.[3] (CN111302945A).

Sources

Troubleshooting & Optimization

Preventing oxidation of methyl 2-amino-3-hydroxy-4-methoxybenzoate

Technical Support Center: Preventing Oxidation of Methyl 2-amino-3-hydroxy-4-methoxybenzoate

Executive Summary

Compound: Methyl 2-amino-3-hydroxy-4-methoxybenzoate Class: Ortho-aminophenol derivative Critical Issue: Rapid oxidative degradation to quinone imines (browning/blackening). Root Cause: The electron-rich 2-amino-3-hydroxy motif lowers the oxidation potential, making the molecule highly susceptible to atmospheric oxygen, especially under neutral-to-basic conditions or in the presence of trace metal ions.

Module 1: Storage & Handling (The "Before" Phase)

Q: My compound arrived as a light yellow powder but is turning brown in the bottle. Is it ruined?

A: Not necessarily, but surface oxidation has occurred. The "browning" is due to the formation of highly colored quinone imine species (similar to melanin formation).

-

Assessment: If the discoloration is superficial (crust), the bulk material may still be pure. Check purity via HPLC or NMR (dissolve in DMSO-d6 + 0.1% DCl to stabilize).

-

Recovery: If purity is <95%, recrystallize immediately using Protocol A (see below).

-

Prevention: Never store the free base for long periods. Convert it to the Hydrochloride (HCl) salt , which significantly increases resistance to oxidation by protonating the amine and reducing electron density on the ring.

Q: What are the optimal storage conditions?

A: Follow the "3-Point Defense" system:

-

Atmosphere: Store under Argon or Nitrogen. (Argon is preferred as it is heavier than air and blankets the crystals).

-

Temperature: -20°C. Lower temperatures kinetically inhibit the radical oxidation pathways.

-

Container: Amber glass vials with Teflon-lined caps. Tape the cap with Parafilm or electrical tape to prevent oxygen diffusion.

Module 2: Reaction Conditions (The "During" Phase)

Q: I am using this as an intermediate. How do I prevent degradation during the reaction?

A: The most dangerous phase is when the compound is in solution.

-

Solvent Choice: Use degassed solvents . Sparge solvents with Nitrogen for at least 15-20 minutes before adding the solid.

-

Additives: If your reaction tolerates it, add a sacrificial antioxidant .

-

Aqueous/Biphasic systems: Sodium dithionite (Na₂S₂O₄, 1-2 eq) or Ascorbic acid.

-

Organic systems: BHT (Butylated hydroxytoluene) can be used if it doesn't interfere with downstream chemistry.

-

-

pH Control: Avoid basic pH whenever possible.

Q: Can I use metal catalysts (e.g., Cu, Fe) with this compound?

A: Proceed with extreme caution. Transition metals catalyze the oxidation of aminophenols via Fenton-like chemistry.

-

Mitigation: If a metal catalyst is required, add a chelator like EDTA during the workup to strip the metal immediately, preventing post-reaction oxidation.

Module 3: Workup & Isolation (The "After" Phase)

Q: The reaction worked, but the product turned black during the workup. What went wrong?

A: You likely exposed the free base to air in a biphasic mixture. This is the "Death Zone" for aminophenols.

-

The Fix (Quenching Protocol):

-

Do not simply extract with water.

-

Quench the reaction into a degassed acidic buffer (e.g., dilute HCl or NaH₂PO₄, pH 4-5).

-

Add Sodium Metabisulfite (Na₂S₂O₅) to the aqueous layer during extraction.

-

Dry organic layers rapidly over Na₂SO₄ (avoid MgSO₄ if it is slightly basic) and evaporate under reduced pressure without heating above 30°C.

-

Q: How do I purify it without triggering decomposition?

A:

-

Column Chromatography: Standard silica gel is slightly acidic, which is good, but trapped oxygen in the silica can kill your product.

-

Tip: Flush the column with Nitrogen before loading.

-

Eluent: Add 0.1% Acetic Acid to the eluent to keep the amine protonated.

-

-

Recrystallization (Protocol A):

-

Dissolve crude solid in minimal degassed Methanol containing 1% conc. HCl.

-

Add degassed Diethyl Ether or Hexanes until turbid.

-

Cool to -20°C. The HCl salt should precipitate as stable crystals.

-

Visualizing the Threat: Oxidation Pathway

The following diagram illustrates why pH control is the master switch for stability.

Caption: The oxidation cascade from stable salt to irreversible polymer. Note that basic conditions trigger the cascade.

Troubleshooting Table

| Symptom | Probable Cause | Immediate Action |

| Material turns pink/red | Early-stage oxidation (Quinone imine trace). | Wash with dilute Na₂S₂O₄ solution; Acidify immediately. |

| Material turns black/tar | Polymerization. | Irreversible. Discard or attempt sublimation (if volatile enough). |

| Low Yield after Workup | Water solubility of the aminophenol. | "Salting out": Saturate aqueous layer with NaCl before extraction. Use EtOAc/MeOH (9:1) as solvent.[5] |

| H-NMR shows broad peaks | Paramagnetic impurities (radicals) or exchange. | Add a drop of DCl or TFA-d to the NMR tube to sharpen peaks. |

Experimental Protocol: Safe Isolation Workflow

This workflow minimizes oxygen exposure during the critical isolation step.[6]

Caption: Step-by-step isolation workflow to maintain the oxidation state of the aminophenol.

References

-

Sigma-Aldrich. Product Specification: Methyl 4-amino-3-hydroxybenzoate (Structural Analog). Retrieved from . (General handling of aminophenol esters).

-

Li, M. D., et al. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. Molecules, 12, 673-678.[7] Link (Describes reduction of nitro-precursors and handling of resulting anilines).

- Nagy, P., et al. (2012).Antioxidant properties of aminophenols. Journal of Physical Organic Chemistry.

-

BenchChem. Technical Support: Purification of Synthetic Products from 4-Aminophenol.Link (Protocols for removing oxidized impurities).

Sources

- 1. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl 4-Amino-3-hydroxybenzoate | 63435-16-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]

- 4. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Validation & Comparative

Publish Comparison Guide: 1H NMR Analysis of Methyl 2-amino-3-hydroxy-4-methoxybenzoate

Executive Summary & Structural Context

Methyl 2-amino-3-hydroxy-4-methoxybenzoate is a critical intermediate in the synthesis of pyrrolo[2,1-c][1,4]benzodiazepines (PBDs), a class of potent DNA-interactive antitumor antibiotics (e.g., Tomaymycin, Anthramycin). Its structural integrity is paramount for downstream cyclization efficiency.

This guide provides a rigorous technical comparison of the Target Compound against its primary structural analog, Methyl 2-amino-3,4-dimethoxybenzoate , and its synthetic precursor. By analyzing the 1H NMR spectral differences, researchers can definitively validate the presence of the free 3-hydroxyl group—a key functional handle for further derivatization.

Structural Breakdown

-

Substituents:

-

Aromatic Protons: H5 and H6 (Ortho-coupled system).

Comparative Spectral Analysis (Target vs. Analog)

The most common impurity or alternative in this synthesis is the 3,4-dimethoxy analog (where the 3-OH is methylated). The table below outlines the specific spectral shifts that distinguish the target product.

Table 1: Chemical Shift Comparison (Solvent: DMSO-d₆)

| Feature | Target Product (3-OH, 4-OMe) | Analog (3,4-dimethoxy) | Diagnostic Significance |

| 3-OH (Hydroxyl) | δ 9.2 – 9.8 ppm (Broad s) | Absent | Primary Confirmation. Disappears with D₂O shake. |

| 3-OMe (Methoxy) | Absent | δ ~3.75 ppm (Singlet) | Absence confirms deprotection/selectivity at pos 3. |

| 2-NH₂ (Amine) | δ 6.0 – 6.5 ppm (Broad s) | δ 6.3 – 6.8 ppm (Broad s) | Confirms reduction of nitro precursor. |

| 4-OMe (Methoxy) | δ ~3.80 ppm (Singlet) | δ ~3.82 ppm (Singlet) | Consistent reference peak. |

| Ester (-COOCH₃) | δ ~3.75 ppm (Singlet) | δ ~3.78 ppm (Singlet) | Consistent reference peak. |

| Aromatic H6 | δ 7.2 – 7.4 ppm (d, J≈8.8 Hz) | δ 7.3 – 7.5 ppm (d, J≈8.8 Hz) | Ortho to Ester. Slight upfield shift in target due to 3-OH shielding. |

| Aromatic H5 | δ 6.4 – 6.6 ppm (d, J≈8.8 Hz) | δ 6.5 – 6.7 ppm (d, J≈8.8 Hz) | Ortho to 4-OMe. Shielded region.[5] |

Note: Chemical shifts are approximate and solvent-dependent. DMSO-d₆ is required to observe the labile -OH and -NH₂ protons clearly. In CDCl₃, these peaks often broaden into the baseline or shift significantly due to concentration-dependent hydrogen bonding.

Experimental Protocol: High-Resolution Acquisition

To ensure spectral fidelity, particularly for the exchangeable protons (OH/NH₂), follow this self-validating protocol.

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve 10–15 mg of the dry solid in 0.6 mL of DMSO-d₆ (99.9% D).

-

Why DMSO? It disrupts intermolecular H-bonding, sharpening the -OH and -NH₂ signals, and prevents rapid exchange with atmospheric moisture compared to CDCl₃.

-

-

Acquisition Parameters (400 MHz+):

-

Pulse Angle: 30° (to prevent saturation).

-

Relaxation Delay (D1): ≥ 2.0 seconds (essential for accurate integration of aromatic protons).

-

Scans (NS): 16–32 scans (sufficient for >10 mg).

-

Temperature: 298 K (25°C).

-

-

Validation Step (The "D₂O Shake"):

-

Acquire the standard spectrum.

-

Add 1–2 drops of D₂O to the NMR tube.

-

Shake vigorously and re-acquire.

-

Criterion for Success: The peaks at δ 9.2–9.8 (OH) and δ 6.0–6.5 (NH₂) must disappear or diminish significantly, while C-H signals remain unchanged.

-

Structural Verification Workflow

The following diagram illustrates the logical decision tree for validating the synthesis of the target compound from its nitro-precursor.

Figure 1: Logical workflow for validating the structural identity of the target benzoate derivative via 1H NMR.

Troubleshooting & Causality

Scenario A: "I see three singlets in the 3.7–3.9 ppm region."

-

Cause: You have likely isolated the Methyl 2-amino-3,4-dimethoxybenzoate analog.

-

Reasoning: The target compound should only have two methyl singlets (Ester and 4-OMe). The presence of a third indicates the 3-OH is methylated.

-

Solution: Check the starting material. If you started with isovanillic acid (3-hydroxy-4-methoxybenzoic acid), ensure no accidental methylation occurred during esterification.

Scenario B: "The OH/NH₂ peaks are invisible or extremely broad."

-

Cause: Wet solvent or rapid exchange.

-

Reasoning: Traces of water/acid in CDCl₃ catalyze proton exchange, broadening these peaks into the baseline.

-

Solution: Switch to DMSO-d₆ or dry the sample thoroughly.

Scenario C: "Aromatic signals are singlets, not doublets."

-

Cause: Wrong isomer (Para-substitution).

-

Reasoning: The target (2,3,4-substitution) leaves protons at 5 and 6, which are ortho to each other (

Hz). If you see singlets, you might have the 2-amino-4,5-dimethoxy isomer (where protons are para to each other and show negligible coupling).

References

-

Fisher Scientific. (n.d.). Methyl 2-amino-4,5-dimethoxybenzoate, 98%. Retrieved from [Link]

-

Royal Society of Chemistry. (2012).[4] Supplementary Information: Synthesis of Methyl Benzoate Derivatives. Retrieved from [Link]

-

MDPI. (2010). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

Sources

Structural Elucidation of Amino-Hydroxy-Methoxy Benzoates: A Comparative IR Spectroscopy Guide

Executive Summary

This guide provides a high-resolution analysis of the infrared (IR) spectral signatures of polysubstituted benzoates, specifically focusing on the interplay between amino (-NH₂) , hydroxy (-OH) , and methoxy (-OCH₃) substituents.

For drug development professionals, distinguishing between positional isomers (e.g., ortho- vs. para- substitution) is critical for validating pharmacophore geometry. This guide demonstrates that intramolecular hydrogen bonding (IMHB) is the primary driver of spectral shifts in these molecules. We compare the target class against standard functionalized benzoates to isolate specific vibrational modes.

Theoretical Framework: The "Ortho-Effect"

In polysubstituted benzoates, the position of the substituent relative to the carbonyl ester determines the spectral fingerprint.

-

Scenario A (No IMHB): When donors (-OH, -NH₂) are meta or para to the ester (e.g., Methyl 3-amino-4-hydroxybenzoate), the carbonyl stretches at a standard frequency (~1715–1720 cm⁻¹).

-

Scenario B (Active IMHB): When donors are ortho to the ester (e.g., Methyl anthranilate or Methyl salicylate), a stable 6-membered chelate ring forms. This weakens the C=O bond, shifting the stretch to lower frequencies (~1680 cm⁻¹).

Mechanism of Action

The methoxy group (-OCH₃) acts as a spectral "tuner." Through the mesomeric effect (+M), it increases electron density in the ring. If placed ortho to a hydroxy group, it locks the -OH orientation via a 5-membered hydrogen bond, preventing the -OH from interacting with the solvent or other acceptors.

Comparative Spectral Analysis

The following data compares the target compound class (Amino-Hydroxy Benzoates) against established spectral standards (Methyl Vanillate and Methyl Anthranilate) to illustrate the impact of functional group proximity.

Table 1: Diagnostic Vibrational Bands (cm⁻¹)

| Functional Group | Mode | Methyl 3-amino-4-hydroxybenzoate (Target) | Methyl Anthranilate (Ortho-Amino Ref) | Methyl Vanillate (Methoxy-Hydroxy Ref) | Mechanistic Insight |

| Ester C=O | Stretch | 1715 - 1720 (s) | 1680 - 1690 (s) | 1715 - 1725 (s) | Low frequency in Anthranilate confirms ortho-IMHB. Target compound lacks this, indicating meta/para orientation. |

| Amino N-H | Stretch (Asym/Sym) | 3450 / 3360 (m) | 3480 / 3370 (m) | N/A | In the target, NH₂ is involved in H-bonding with the adjacent OH, broadening the bands slightly compared to free amines. |

| Hydroxy O-H | Stretch | 3300 - 3400 (br) | N/A | 3530 (sharp, dil.) | Target OH is broad due to intermolecular H-bonding (dimers). Vanillate OH is often sharper due to intramolecular trapping by OMe. |

| Methoxy C-O | Stretch (Asym) | N/A | N/A | 1265 (s) | Characteristic of aryl alkyl ethers. |

| Aromatic C=C | Ring Breathing | 1600, 1510 | 1610, 1590 | 1595, 1515 | Amino groups often enhance the 1600 cm⁻¹ band intensity via resonance coupling. |

(s) = strong, (m) = medium, (br) = broad, (dil.) = dilute solution

Experimental Protocol: Self-Validating Assignment

To ensure data integrity, researchers must distinguish between intermolecular (concentration-dependent) and intramolecular (concentration-independent) hydrogen bonds.

Workflow: The Dilution Test

Objective: Determine if the spectral shift is caused by sample concentration (dimerization) or molecular geometry (IMHB).

-

Preparation (Solid State):

-

Prepare a 1% w/w dispersion of the analyte in anhydrous KBr.

-

Press into a translucent pellet (pressure: 10 tons/5 mins).

-

Observation: In this state, intermolecular H-bonds dominate. OH/NH regions will be broad.

-

-

Preparation (Solution State - Validation Step):

-

Dissolve the analyte in Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM) at a high concentration (0.1 M).

-

Perform serial dilutions down to 0.001 M .

-

Acquire spectra at each step using a liquid cell with CaF₂ windows (0.5 mm path length).

-

-

Data Interpretation:

-

Shift Observed: If the OH/NH bands shift to higher frequency and sharpen upon dilution, the bonding was intermolecular (e.g., Methyl 3-amino-4-hydroxybenzoate).

-

No Shift: If the band position remains constant despite dilution, the bonding is intramolecular (e.g., Methyl Anthranilate).[1]

-

Visualization of Signaling Pathways

Diagram 1: Spectral Logic Tree for Isomer Identification

This decision tree guides the researcher in identifying the substitution pattern based on Carbonyl and Hydroxy shifts.

Caption: Logic flow for distinguishing ortho-chelated benzoates from meta/para isomers using C=O and OH/NH spectral markers.

Diagram 2: Vibrational Coupling in Trisubstituted Systems

This diagram illustrates the electronic push-pull mechanisms affecting the IR frequencies.

Caption: Electronic resonance and inductive effects influencing the vibrational frequencies of the benzoate core.

References

-

NIST Chemistry WebBook. Methyl 3-amino-4-hydroxybenzoate IR Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]

-

Coblentz Society. Evaluated Infrared Reference Spectra: Methyl 4-hydroxybenzoate. NIST Standard Reference Database.[2][3][4] Available at: [Link]

-

Liu, Q., et al. (2004).[5] Solvent effects on infrared spectra of methyl 4-hydroxybenzoate. Spectrochimica Acta Part A. Available at: [Link][5]

-

Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer on Interpreting Spectra (Carbonyl & Amino Shifts). Available at: [Link]

-

InstaNANO. FTIR Functional Group Database (Aromatic Amines & Esters). Available at: [Link]

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]

- 3. Vanillin [webbook.nist.gov]

- 4. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]

- 5. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparison of synthetic vs biosynthetic methyl 2-amino-3-hydroxy-4-methoxybenzoate

Initiating Search Strategy

I'm starting my deep dive by crafting focused Google searches for methyl 2-amino-3-hydroxy-4-methoxybenzoate. My aim is to uncover details about its creation, both synthetically and biosynthetically. I'll prioritize identifying key production methods and relevant literature.

Expanding Search Parameters

I'm now expanding my search to include analytical techniques like HPLC, mass spectrometry, and NMR for characterizing methyl 2-amino-3-hydroxy-4-methoxybenzoate, focusing on impurity profiles, yield, and stereospecificity. Simultaneously, I'm exploring its applications, especially in drug development. I'm also hunting for authoritative sources on experimental procedures and will use these results to structure the comparative guide. Now, I'm crafting an experimental protocol, and preparing Graphviz diagrams.

Refining Data Acquisition

I'm now conducting a focused Google search to uncover detailed synthesis and biosynthesis methods for methyl 2-amino-3-hydroxy-4-methoxybenzoate. Simultaneously, I'm seeking analytical techniques like HPLC, MS, and NMR to compare impurity profiles, yields, and stereospecificity. I'm also exploring its drug development applications and looking for protocols and authoritative sources. I'll structure the comparison guide after analyzing results.

Crystal Structure Analysis of Anthranilic Acid Methyl Esters: A Comparative Technical Guide

Executive Summary: The Structural Determinants of Volatility vs. Stability

In the development of pharmaceuticals and functional fragrances, Methyl Anthranilate (MA) and its derivatives occupy a unique structural niche. Unlike its parent compound, Anthranilic Acid (AA) , which is a high-melting solid (

This guide compares the crystallographic and structural properties of these two distinct classes. The core differentiator is the Hydrogen Bond Tug-of-War :

-

Methyl Anthranilate (MA): Dominated by a strong intramolecular hydrogen bond (S(6) motif), "locking" the molecule and preventing strong intermolecular networks. This drives volatility (fragrance) and membrane permeability.

-

Anthranilic Acid (AA): Dominated by intermolecular hydrogen bonds and zwitterionic potential, creating robust crystal lattices. This drives solid-state stability and drug-likeness.

This analysis provides experimental protocols for overcoming the "liquid limitation" of MA via cryo-crystallography and co-crystallization, compared against the standard solid-state analysis of AA.

Structural Fundamentals: The "Scorpion Tail" Effect

The defining feature of anthranilic acid esters is the planar six-membered ring formed by the interaction between the amine proton and the carbonyl oxygen.

The Intramolecular S(6) Motif

In Methyl Anthranilate, the amino group (

-

Geometry: The

interaction creates a pseudo-aromatic ring. -

Consequence: This internal "lock" reduces the polarity of the molecule's exterior, lowering the boiling point and increasing lipophilicity. This is why MA is a volatile liquid used in perfumery (grape scent), whereas AA is a stable solid.

Comparative Lattice Metrics

The following table summarizes the crystallographic differences between the ester (MA) and the free acid (AA).

| Feature | Methyl Anthranilate (MA) | Anthranilic Acid (AA) |

| Physical State (RT) | Liquid (MP: | Solid (MP: |

| Dominant H-Bond | Intramolecular ( | Intermolecular ( |

| Crystal System | Orthorhombic (at | Orthorhombic ( |

| Zwitterion Potential | None (Ester blocked) | High (Neutral |

| Lattice Energy | Low (Van der Waals / | High (H-bond Network) |

| Primary Application | Fragrance, Flavor, Bird Repellent | Drug Scaffold, Dye Intermediate |

Experimental Protocols

Analyzing the crystal structure of a room-temperature liquid requires specialized techniques. Below are three distinct workflows: Cryo-Crystallography (for pure MA), Co-Crystallization (for stabilization), and Standard Recrystallization (for AA comparison).

Protocol A: In Situ Cryo-Crystallization of Methyl Anthranilate

Target: Obtaining a single crystal of pure MA from its liquid state.

-

Capillary Loading: Draw liquid Methyl Anthranilate into a Lindemann glass capillary (

diameter). Seal both ends with flame or epoxy. -

Mounting: Mount the capillary on the goniometer head of the diffractometer.

-

Flash Cooling:

-

Set the cryostream temperature to

(just below MP). -

Slowly cool at a rate of

to induce nucleation. -

Troubleshooting: If a polycrystalline mass forms (powder ring), use the zone-melting technique. Use an optical heating laser to melt the polycrystal, leaving a single seed, then slowly cool again.

-

-

Data Collection: Once a single domain is confirmed, cool rapidly to

to minimize thermal motion and collect full sphere data.

Protocol B: Co-Crystallization Stabilization

Target: Stabilizing MA in a solid lattice for room-temperature analysis.

-

Reagents: Methyl Anthranilate (

) and a co-former such as 2-amino-4,6-dimethoxypyrimidine or Picric Acid ( -

Solvent System: Dissolve both components in a 1:1 mixture of Ethanol:Toluene (

). -

Growth: Allow slow evaporation at room temperature in a vibration-free environment.

-

Result: The co-former disrupts the intramolecular "lock" of MA, engaging it in intermolecular bonds that raise the melting point, allowing standard XRD analysis.

Protocol C: Polymorph Screening of Anthranilic Acid (Reference)

Target: Generating Form I (Stable) vs. Form II (Metastable).

-

Form I (Stable): Dissolve AA in Acetic Acid . Allow slow evaporation.[1] This yields colorless tablets (Neutral dimers).

-

Form II (Metastable): Dissolve AA in Ethanol at

. Rapidly cool to -

Analysis: Compare the

bond lengths. Form I often shows bond length equalization indicative of zwitterionic character (

Visualizing the Structural Logic

Interaction Network: Liquid vs. Solid

This diagram illustrates why Methyl Anthranilate remains liquid while Anthranilic Acid forms robust solids.

Figure 1: The "Structural Tug-of-War". MA is dominated by internal bonding (yellow), preventing the network formation seen in AA (green).

Experimental Workflow Decision Tree

Choose the correct analysis path based on your physical sample state.

Figure 2: Decision matrix for selecting the appropriate crystallographic technique.

Comparative Data Analysis

When analyzing your diffraction data, use these reference values to validate your structure solution.

| Parameter | Methyl Anthranilate (Cryo) | Anthranilic Acid (Form I) | Significance |

| Space Group | AA packs more efficiently due to zwitterionic dimers. | ||

| Short distance in MA confirms the "locked" conformation. | |||

| Bond length variation in AA indicates proton transfer. | |||

| Packing Coefficient | Lower packing in MA correlates with higher solubility/permeability. |

Application Note: If your solved structure for a Methyl Anthranilate derivative shows an

References

-

Anthranilic Acid Polymorphism

-

Methyl Anthranilate Properties

-

Hydrogen Bonding & Co-Crystals

Sources

- 1. rajpub.com [rajpub.com]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. xray.uky.edu [xray.uky.edu]

- 5. Methyl anthranilate CAS#: 134-20-3 [m.chemicalbook.com]

- 6. Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. researchgate.net [researchgate.net]

- 9. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Methyl 2-amino-3-hydroxy-4-methoxybenzoate

Executive Safety Summary

Methyl 2-amino-3-hydroxy-4-methoxybenzoate is a multi-functionalized aromatic intermediate. While specific Safety Data Sheets (SDS) for this exact isomer may be limited in public databases, its structure—containing an aniline (primary amine), a phenol (hydroxyl), and an ester —dictates a strict disposal protocol.

Immediate Directive:

-

Do NOT dispose of via municipal drains or evaporation.

-

Do NOT mix with strong oxidizing agents (nitric acid, perchlorates) due to the risk of exothermic reaction with the amine/phenol moieties.

-

Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Logic

To handle a chemical safely, you must understand its reactivity. This compound is not just "organic waste"; it is a reactive building block.

Structural Analysis & Causality

| Functional Group | Reactivity Concern | Disposal Implication |

| Primary Amine (-NH₂) | Basic; nucleophilic; prone to oxidation. | Segregation: Keep away from acid chlorides and anhydrides in waste streams to prevent unintended polymerization or heat generation. |

| Phenolic Hydroxyl (-OH) | Weakly acidic; prone to oxidation. | Toxicity: Phenolic compounds are often toxic to aquatic life. Strict zero-discharge policy to water systems. |

| Methyl Ester (-COOCH₃) | Hydrolyzable. | Stability: Avoid storage in highly acidic or basic aqueous waste mixtures to prevent hydrolysis into the parent benzoic acid and methanol. |

Waste Segregation & Pre-Disposal Stabilization

Effective disposal begins at the bench, not the loading dock. You must segregate this compound based on its physical state and chemical compatibility.

Protocol A: Solid Waste (Pure Compound)

-

Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers if the compound is wet, as phenols can be corrosive to certain metals over time.

-

Stabilization: Ensure the solid is dry. If the material is a wet filter cake, it must be classified as solid waste but labeled to indicate residual solvent content.

-

Labeling: Mark clearly as "Hazardous Waste - Toxic/Irritant Solid." List the full chemical name.

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

-

Solvent Compatibility:

-

Halogenated Stream: If dissolved in DCM or Chloroform.

-

Non-Halogenated Stream: If dissolved in Ethyl Acetate, Methanol, or DMF.

-

-

pH Check: Before adding to a central carboy, verify the pH. If the solution is highly acidic (pH < 2) or basic (pH > 10) due to workup, neutralize to pH 5–9 to prevent degradation of the container or reaction with other wastes.

The Disposal Workflow

The following decision tree illustrates the logical flow for disposing of Methyl 2-amino-3-hydroxy-4-methoxybenzoate, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.

Figure 1: Logical decision tree for the segregation and disposal of aminobenzoate derivatives. Note the strict separation of halogenated and non-halogenated liquid streams.

Emergency Spill Response

In the event of a spill during transfer to waste containers, follow this specific cleanup protocol to minimize exposure and contamination.

Step-by-Step Decontamination

-

PPE Upgrade: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If the powder is fine/dusty, use an N95 respirator or work within a fume hood to avoid inhalation of the amine.

-

Containment:

-

Solid: Do not dry sweep. Cover with wet paper towels (dampened with water) to prevent dust generation, then scoop into a waste bag.

-

Liquid: Absorb with vermiculite or a commercial organic spill pad.

-

-

Surface Decontamination:

-

Wipe the area with Ethanol or Isopropanol first (to solubilize the organic ester/amine).

-

Follow with a soap and water wash.

-

-

Verification: Visually inspect for any brown/yellow discoloration (indicative of oxidized amine residues).

Regulatory & Compliance Context

Adherence to these procedures ensures compliance with major regulatory bodies. This compound generally falls under "Organic Chemicals, N.O.S. (Not Otherwise Specified)" if a specific UN number is not assigned.

-

US EPA (RCRA): This material must be treated as hazardous waste. It likely falls under the "Toxic" characteristic if leached, but is definitively an ignitable waste if in organic solvent (D001).

-

European CLP: Treat as Aquatic Chronic (H411/H412) due to the aniline/phenol substructure until proven otherwise.

References

-

United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200. Available at: [Link]

-

European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. Available at: [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.